3-(1-Naphthalenyloxy)-1-phenyl-1-propanol
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Description
“3-(1-Naphthalenyloxy)-1-phenyl-1-propanol” is a chemical compound . It is an impurity of Dapoxetine . Dapoxetine is a selective serotonin reuptake inhibitor (SSRI) that is used in the treatment of premature ejaculation .
Synthesis Analysis
The synthesis of 1-phenyl-3-naphthalenyloxy-propanamines, which includes “3-(1-Naphthalenyloxy)-1-phenyl-1-propanol”, has been described in the literature . These intermediates are derived from cheap and readily available products .Scientific Research Applications
1. Receptor Ligand Studies
3-(1-Naphthalenyloxy)-1-phenyl-1-propanol has been identified as a selective dopamine D4 receptor ligand. Studies have demonstrated its affinity and selectivity, highlighting its potential as a neurological probe or therapeutic agent. The compound's structural variations have shown significant impact on its potency, providing insights into receptor-ligand interactions and the design of more effective drugs (Wright et al., 1997).
2. Fluorescent Recognition of Amino Alcohols
Innovative applications in fluorescence-based sensing have been reported, where derivatives of 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol are used in dendrimers. These dendrimers exhibit strong fluorescence and enantioselective quenching by chiral amino alcohols, suggesting their utility in rapid enantiomeric composition determination and potential in the discovery of asymmetric catalysts and reagents (Pugh et al., 2001).
3. Chiral Intermediate in Drug Synthesis
The compound has also been used as a chiral intermediate in the synthesis of antidepressant drugs. Advanced enzymatic methods have been developed to obtain high enantioselectivity for its derivatives, showcasing its relevance in the pharmaceutical industry (Choi et al., 2010).
properties
IUPAC Name |
3-naphthalen-1-yloxy-1-phenylpropan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O2/c20-18(16-8-2-1-3-9-16)13-14-21-19-12-6-10-15-7-4-5-11-17(15)19/h1-12,18,20H,13-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVBVEMVTNQIMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCOC2=CC=CC3=CC=CC=C32)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00432923 |
Source
|
Record name | 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00432923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Naphthalenyloxy)-1-phenyl-1-propanol | |
CAS RN |
908291-72-5 |
Source
|
Record name | 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00432923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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